

Technical Guide: Synthesis and Characterization of Fepradinol-d6

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Compound of Interest

Compound Name: Fepradinol-d6

Cat. No.: B12414783

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Executive Summary & Strategic Rationale

Fepradinol (CAS: 63075-47-8) is a non-narcotic anti-inflammatory and analgesic agent that functions as a

-amino alcohol.[1] Unlike traditional NSAIDs, its mechanism does not primarily involve cyclooxygenase (COX) inhibition, making it a unique target for pharmacokinetic (PK) profiling.

To support high-sensitivity LC-MS/MS assays in complex matrices (plasma, urine), a deuterated internal standard is required. **Fepradinol-d6** is the optimal candidate, incorporating two trideuteromethyl groups (

) into the amino-alcohol backbone.

Why Fepradinol-d6?

- **Metabolic Stability:** The dimethyl moiety is sterically hindered, reducing the risk of deuterium loss via metabolic exchange compared to aromatic labeling.
- **Mass Shift:** A +6 Da shift provides sufficient separation from the analyte (

-) and its natural isotopes (
-) to prevent crosstalk in mass spectrometry.
- Cost-Efficiency: The synthesis utilizes Acetone-d₆, a readily available and inexpensive deuterated starting material.[2]

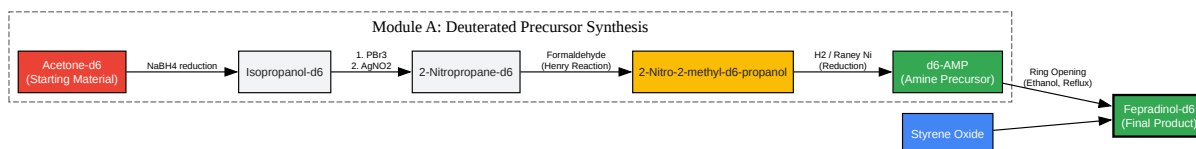
Retrosynthetic Analysis

The synthesis of **Fepradinol-d₆** is disconnected into two primary modules:

- Module A: The synthesis of the deuterated "linker" amine, 2-Amino-2-(methyl-d₃)-1-propanol-d₃ (d₆-AMP).
- Module B: The ring-opening coupling of Styrene Oxide with d₆-AMP.

Pathway Visualization

The following diagram illustrates the critical path from Acetone-d₆ to **Fepradinol-d₆**.



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Figure 1: Retrosynthetic pathway for **Fepradinol-d₆** via the Henry Reaction and Epoxide Ring Opening.

Experimental Protocols

Module A: Synthesis of 2-Amino-2-(methyl-d₃)-1-propanol-d₃ (d₆-AMP)

Rationale: The standard industrial synthesis of 2-amino-2-methyl-1-propanol (AMP) involves the condensation of 2-nitropropane with formaldehyde.[3] We adapt this using deuterated precursors.[2][4][5]

Step 1: Preparation of 2-Nitropropane-d6

- Reagents: Acetone-d6 (Sigma-Aldrich, >99.9% D), Sodium Borohydride (), Phosphorus Tribromide (), Silver Nitrite ().
- Procedure:
 - Reduction: Dissolve Acetone-d6 (10.0 g) in methanol at 0°C. Slowly add (1.1 eq). Stir for 2h. Quench with dilute HCl and extract Isopropanol-d6.
 - Bromination: Treat Isopropanol-d6 with (0.35 eq) at 0°C, then reflux for 1h. Distill to isolate 2-Bromopropane-d6.
 - Nitration: Add 2-Bromopropane-d6 dropwise to a suspension of (1.2 eq) in diethyl ether at 0°C in the dark. Stir for 24h. Filter silver salts and fractionally distill to obtain 2-Nitropropane-d6.
 - Note: The -proton is H (from), but this proton is lost in the next step, so isotopic purity at this position is irrelevant.

Step 2: Henry Reaction & Reduction

- Reagents: 2-Nitropropane-d6, Paraformaldehyde (unlabeled), Potassium Fluoride (cat.), Raney Nickel.
- Procedure:

- Condensation: Mix 2-Nitropropane-d6 (5.0 g) with Paraformaldehyde (1.1 eq) and catalytic KF in isopropanol. Heat to 50°C for 4h. The -proton is replaced by the hydroxymethyl group, yielding 2-Nitro-2-(methyl-d3)-1-propanol-d3.
- Hydrogenation: Transfer the nitro-alcohol to a high-pressure reactor. Add Raney Nickel (10% w/w). Pressurize with (50 psi) and stir at RT for 6h.
- Purification: Filter catalyst, remove solvent, and distill under reduced pressure to yield d6-AMP as a viscous, colorless liquid.

Module B: Synthesis of Fepradinol-d6

Rationale: The epoxide ring opening of styrene oxide by a primary amine is regioselective, favoring attack at the less hindered carbon, yielding the desired secondary amino-alcohol.

- Reagents: Styrene Oxide (1.0 eq), d6-AMP (1.2 eq), Ethanol (anhydrous).
- Procedure:
 - Dissolve Styrene Oxide (1.20 g, 10 mmol) in anhydrous ethanol (15 mL).
 - Add d6-AMP (1.30 g, 12 mmol) dropwise under atmosphere.
 - Reflux the mixture for 6 hours. Monitor consumption of styrene oxide by TLC (Hexane:EtOAc 7:3).
 - Cool to room temperature and concentrate in vacuo.
 - Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH₄OH 90:10:1).
 - Salt Formation (Optional): Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate **Fepradinol-d6** Hydrochloride.

Characterization & Validation

Quantitative Data Summary

Parameter	Fepradinol (Standard)	Fepradinol-d6 (Target)
Formula		
Exact Mass	209.1416	215.1792
Appearance	White crystalline solid	White crystalline solid
Melting Point	140–142 °C	139–141 °C
Isotopic Purity	N/A	> 99.0 atom % D

NMR Validation (1H NMR, 400 MHz, CD3OD)

The disappearance of the characteristic gem-dimethyl singlet confirms the incorporation of the d6-label.

Proton Assignment	Chemical Shift (, ppm) - Unlabeled	Chemical Shift (, ppm) - Fepradinol-d6
Aromatic Ring	7.25 – 7.40 (m, 5H)	7.25 – 7.40 (m, 5H)
CH-OH (Benzylic)	4.75 (dd, 1H)	4.75 (dd, 1H)
CH2-N (Benzylic)	2.80 (m, 2H)	2.80 (m, 2H)
CH2-OH (Primary)	3.35 (s, 2H)	3.35 (s, 2H)
C(CH3)2 (Dimethyl)	1.10 (s, 6H)	Absent (Silent)

Mass Spectrometry (ESI+)

- Instrument: Triple Quadrupole LC-MS/MS.
- Ionization: Electrospray Ionization (Positive Mode).
- Precursor Ion (Q1):

- Fepradinol:

210.1
- **Fepradinol-d6**:

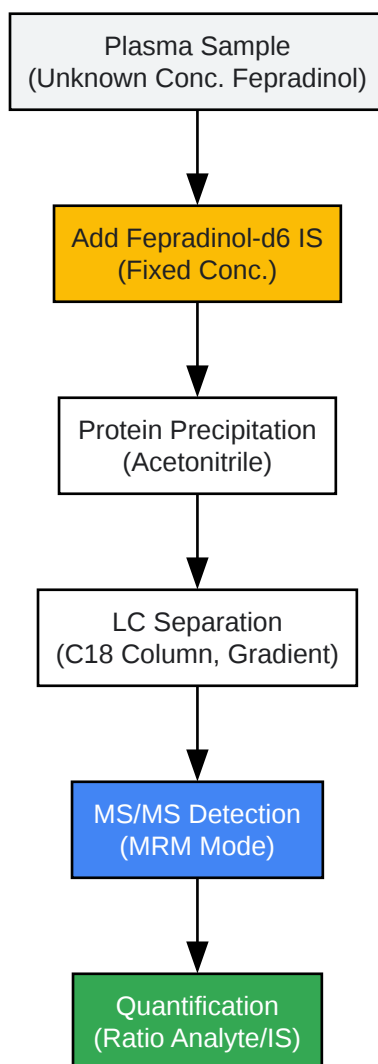
216.2
- Product Ion (Q3):
 - Common fragment: Loss of water () or cleavage of the benzylic amine.
 - Key transition for d6:

(Loss of) or specific fragment retaining the dimethyl-d6 group.

Bioanalytical Application (LC-MS/MS)

For researchers developing PK assays, the following conditions are recommended for using **Fepradinol-d6** as an Internal Standard.

Workflow Visualization



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Figure 2: Standardized bioanalytical workflow for Fepradinol quantification.

Protocol Highlights

- Stock Solution: Prepare **Fepradinol-d6** at 1.0 mg/mL in Methanol. Store at -20°C.
- Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water.
- Sample Prep: Add 50

L of Working IS to 100

L of plasma. Vortex. Add 300

L Acetonitrile (Protein ppt). Centrifuge.

- Chromatography: C18 Reverse Phase column (e.g., Waters XBridge). Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
- Self-Validation: The retention time of **Fepradinol-d6** must match Fepradinol within min, but mass channels must show no cross-interference (>2000 resolution).

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